Standard Molar Enthalpy of Combustion and Sublimation: Ethyl vs. n-Butyl vs. n-Hexyl Esters
The ethyl ester exhibits the lowest standard molar enthalpy of combustion (−ΔcUm°(cr) = 5777.9 ± 2.2 kJ·mol⁻¹) and the lowest standard molar enthalpy of sublimation (ΔcrgHm° = 112.2 ± 1.3 kJ·mol⁻¹) among the three measured N-benzoylthiocarbamic-O-alkylesters [1]. The n-butyl homolog requires 22.8% more energy for combustion (7094.5 ± 2.5 kJ·mol⁻¹) and 7.6% more for sublimation (120.7 ± 1.8 kJ·mol⁻¹); the n-hexyl homolog requires 45.4% more for combustion (8402.2 ± 3.1 kJ·mol⁻¹) and 24.5% more for sublimation (139.7 ± 2.4 kJ·mol⁻¹) [1].
| Evidence Dimension | Standard molar enthalpy of combustion (−ΔcUm°(cr)) and sublimation (ΔcrgHm°) at T = 298.15 K |
|---|---|
| Target Compound Data | −ΔcUm°(cr) = 5777.9 ± 2.2 kJ·mol⁻¹; ΔcrgHm° = 112.2 ± 1.3 kJ·mol⁻¹ |
| Comparator Or Baseline | O-n-butyl: −ΔcUm°(cr) = 7094.5 ± 2.5, ΔcrgHm° = 120.7 ± 1.8 kJ·mol⁻¹; O-n-hexyl: −ΔcUm°(cr) = 8402.2 ± 3.1, ΔcrgHm° = 139.7 ± 2.4 kJ·mol⁻¹ |
| Quantified Difference | Ethyl vs. n-butyl: Δ(−ΔcUm°) = 1316.6 kJ·mol⁻¹ (22.8%), Δ(ΔcrgHm°) = 8.5 kJ·mol⁻¹ (7.6%); Ethyl vs. n-hexyl: Δ(−ΔcUm°) = 2624.3 kJ·mol⁻¹ (45.4%), Δ(ΔcrgHm°) = 27.5 kJ·mol⁻¹ (24.5%) |
| Conditions | Rotating bomb calorimetry in oxygen, T = 298.15 K, p° = 0.1 MPa; sublimation measured by Calvet microcalorimetry |
Why This Matters
Procurement for applications requiring high volatility or low thermal decomposition energy (e.g., chemical vapor deposition precursors, thermally labile intermediates) should prioritize the ethyl ester over longer-chain homologs.
- [1] Ribeiro da Silva, M. A. V., Santos, L. M. N. B. F., Schröder, B., Dietze, F., & Beyer, L. (2004). Standard molar enthalpies of formation of three N-benzoylthiocarbamic-O-alkylesters. The Journal of Chemical Thermodynamics, 36(6), 491–495. https://doi.org/10.1016/j.jct.2004.03.004 View Source
